molecular formula C8H8F3NO2S B13534386 3-Methyl-5-(trifluoromethyl)benzenesulfonamide

3-Methyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13534386
M. Wt: 239.22 g/mol
InChI Key: QRUPDYDFMZFFAS-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzenesulfonamide is a chemical research compound featuring a benzene ring core functionalized with both a methyl group and a trifluoromethyl group, and a sulfonamide moiety. The sulfonamide group is a privileged structure in medicinal chemistry and chemical biology, often contributing to favorable physicochemical properties and the ability to act as a ligand for various enzymes. Compounds with the trifluoromethyl group are of significant interest in agrochemical and pharmaceutical research due to the potential for enhanced metabolic stability, lipophilicity, and bioavailability. As a building block, this compound can be utilized in the synthesis of more complex molecules, such as potential enzyme inhibitors or functional materials. Researchers may explore its application in developing probes for biological systems or as a precursor in catalytic reactions. The presence of the sulfonamide group suggests potential for investigation in areas where similar structures have shown activity, such as carbonic anhydrase inhibition or cyclooxygenase inhibition, as seen in related sulfonamide-containing molecules (PubChem CID: 10199832) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO2S/c1-5-2-6(8(9,10)11)4-7(3-5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)

InChI Key

QRUPDYDFMZFFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step A: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Chloride

  • Starting Material: 3,5-bis(trifluoromethyl)-benzyl alcohol.
  • Reagents: Thionyl chloride (SOCl₂), catalytic DMF.
  • Procedure:
    • Thionyl chloride is added to the benzyl alcohol in a controlled temperature environment (around 0°C to 10°C).
    • The mixture is stirred for approximately 2-3 hours until complete conversion, monitored via gas chromatography (GC).
    • Excess thionyl chloride and by-products are removed via distillation, yielding the benzyl chloride with high purity (>96%).

Step B: Formation of Sulfonamide

  • Reagents: The benzyl chloride is reacted with a suitable amine, typically methylamine or a substituted derivative.
  • Reaction Conditions:
    • Solvent: Methanol or ethanol.
    • Base: Sodium carbonate or potassium carbonate (molar ratio approximately 1:1).
    • Temperature: Maintained between 10°C and 60°C.
  • Procedure:
    • The benzyl chloride is slowly added to the amine solution under stirring.
    • The mixture is stirred for several hours, ensuring complete conversion.
    • The product is isolated via filtration or extraction, then purified by recrystallization or chromatography.
  • Outcome:
    • The sulfonamide derivative is obtained with yields often exceeding 80%, with HPLC purity above 99%.

Data Table 1: Summary of Key Parameters

Step Reagents Solvent Temperature Yield Purity Notes
1 Thionyl chloride Benzyl alcohol 0–10°C >96% Controlled distillation
2 Benzyl chloride + amine Methanol/Ethanol 10–60°C >80% >99% Purification by recrystallization

Preparation Method 2: Heterocyclic Intermediate Route (Patent and Literature Data)

Step A: Synthesis of Heterocyclic Precursors

  • Starting Material: 5-Ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine derivatives.
  • Procedure:
    • Condensation of aminoguanidine bicarbonate with appropriate carboxylic acids yields 3-amino-1H-1,2,4-triazoles.
    • These intermediates are characterized by IR, NMR, and MS, confirming structure and purity.

Step B: Sulfonamide Formation

  • Reagents: Sulfonyl chlorides (e.g., 4-trifluoromethylbenzenesulfonyl chloride).
  • Reaction Conditions:
    • Solvent: Acetonitrile or DMF.
    • Catalyst: Triethylamine or pyridine.
    • Temperature: Room temperature to 50°C.
  • Procedure:
    • The heterocyclic amine reacts with sulfonyl chloride in the presence of a base.
    • The reaction proceeds with yields typically between 50–62%, with spectroscopic confirmation of structure.
    • Final purification involves chromatography, yielding high-purity sulfonamide derivatives.

Data Table 2: Synthesis of Heterocyclic Precursors

Step Reagents Solvent Temperature Yield Purity Notes
1 Aminoguanidine bicarbonate + carboxylic acid 91–99% yield 91–99% Confirmed by NMR and IR
2 Sulfonyl chloride Acetonitrile/DMF Room temp 50–62% Confirmed by IR, NMR Purified by chromatography

Optimization and Purification Techniques

  • Purification: Recrystallization, chromatography (flash or preparative HPLC) to attain >99% purity.
  • Reaction Monitoring: Use of HPLC, GC, IR, and NMR spectroscopy to verify completion and purity.
  • Yield Enhancement: Excess reagents, optimized temperature control, and solvent selection are critical.

Summary of Research Findings and Comparative Analysis

Aspect Method 1 (Sulfonyl Chloride Route) Method 2 (Heterocyclic Intermediate Route)
Starting Materials Benzyl alcohol derivatives Heterocyclic amines and sulfonyl chlorides
Key Reagents Thionyl chloride, amines, bases Aminoguanidine, carboxylic acids, sulfonyl chlorides
Reaction Conditions Mild to moderate temperature, distillation Room temperature to 50°C, condensation reactions
Purity Achieved >99% >99%
Overall Yield Up to 84% 50–62% (intermediate yields), higher after purification

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-5-(trifluoromethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group imparts stability and lipophilicity, making it valuable in the design of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity to biological targets, making it a candidate for drug development. It has been explored for its antimicrobial and anti-inflammatory properties.

Industry

In the industrial sector, 3-Methyl-5-(trifluoromethyl)benzenesulfonamide is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This interaction can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents (Positions) Sulfonamide Nitrogen Substitution Molecular Weight Key Properties/Applications
3-Methyl-5-(trifluoromethyl)benzenesulfonamide -CH₃ (3), -CF₃ (5) -NH₂ 269.23 g/mol Drug intermediates, agrochemicals
3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride -F (3), -CF₃ (5) -Cl (precursor) 280.62 g/mol Sulfonamide synthesis intermediate
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide -Br (3), -CF₃ (5) -NH-C₃H₇ 346.16 g/mol Suzuki coupling precursor
4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide -Br (4), -CF₃ (3) -N(C₂H₅)₂ 377.21 g/mol Solubility in organic solvents
N-(1-Acetylpiperidin-4-yl)-...benzenesulfonamide (13a) -Cl, -F, pyrimidinone ring -NH-acetylpiperidinyl ~550 g/mol* Herbicidal activity

*Estimated based on structure in .

Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups : The -CF₃ group in all compounds enhances stability and electronegativity. Replacing -CH₃ with -F (as in ) increases polarity but reduces steric bulk .
    • Bromo vs. Methyl : Bromine at position 3 () introduces a reactive site for cross-coupling reactions, unlike the inert methyl group in the target compound .
  • Sulfonamide Nitrogen Modifications :
    • -NH₂ (target compound) vs. -N(C₂H₅)₂ (): Diethyl substitution increases lipophilicity but may reduce hydrogen-bonding capacity .
    • -NH-C₃H₇ (): Propyl chains enhance membrane permeability, critical for bioactive molecules .

Physicochemical Properties

  • Solubility :
    • The target compound’s -NH₂ group improves aqueous solubility compared to -N(C₂H₅)₂ derivatives () .
    • Chloride intermediates () are highly reactive but hydrolyze readily, limiting their stability .
  • Thermal Stability :
    • Brominated analogs () exhibit lower thermal stability due to weaker C-Br bonds compared to C-CH₃ or C-CF₃ bonds .

Research Findings and Trends

  • Positional Isomerism : Compounds with substituents at positions 2 or 4 () show reduced bioactivity compared to meta-substituted derivatives, likely due to steric hindrance .
  • Fluorine Impact : Fluorinated sulfonamides () generally exhibit higher metabolic stability, aligning with trends in FDA-approved fluorinated drugs .

Biological Activity

3-Methyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H8F3N1O2S
  • Molecular Weight : 227.22 g/mol
  • IUPAC Name : 3-Methyl-5-(trifluoromethyl)benzenesulfonamide

The biological activity of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to target proteins.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that sulfonamides, including 3-Methyl-5-(trifluoromethyl)benzenesulfonamide, exhibit significant antimicrobial properties. They inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Anticancer Potential
    • Studies have shown that derivatives of benzenesulfonamides can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms include the modulation of cell cycle progression and inhibition of angiogenesis.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial folate synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamides, 3-Methyl-5-(trifluoromethyl)benzenesulfonamide was found to exhibit potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional sulfonamides, indicating enhanced efficacy.

Case Study: Anticancer Activity

A recent screening of sulfonamide derivatives for anticancer activity identified 3-Methyl-5-(trifluoromethyl)benzenesulfonamide as a promising candidate. In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines with IC50 values ranging from 5 µM to 10 µM, suggesting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-5-(trifluoromethyl)benzenesulfonamide, and what key reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene precursor followed by amidation. Key steps include:

  • Sulfonation : Use of chlorosulfonic acid or sulfonyl chloride intermediates under controlled anhydrous conditions (e.g., 0–5°C) to avoid side reactions .

  • Amidation : Reaction with ammonia or amines in polar aprotic solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours. Excess amine (1.5–2.0 eq.) ensures complete conversion .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .

    Synthetic Route Key Reagents/ConditionsYield (%)Reference
    Sulfonation + AmidationClSO₃H, NH₃, DMF, 80°C65–75
    Direct Sulfonylation3-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride, NH₃70–85

Q. How is 3-Methyl-5-(trifluoromethyl)benzenesulfonamide characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions. For example, the trifluoromethyl group (CF₃) shows a singlet at ~120 ppm in ¹³C NMR, while the sulfonamide NH₂ protons appear as a broad singlet at ~5.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 268.04) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide derivatives?

  • Methodological Answer :

  • Solvent Optimization : Use DMF instead of THF for amidation, as it enhances solubility of sulfonyl chlorides and reduces side-product formation .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C over 2 hours) improves reaction control and minimizes decomposition .

Q. What analytical approaches resolve contradictions in biological activity data for sulfonamide derivatives like 3-Methyl-5-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., CF₃ vs. Cl) on enzyme inhibition using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes (human/rat) to assess stability (t₁/₂ > 30 min suggests viability for further testing) .
  • Data Normalization : Use positive controls (e.g., Celecoxib for COX-2 inhibition) to calibrate activity measurements across labs .

Q. How does the electronic influence of substituents affect the reactivity of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The CF₃ group deactivates the benzene ring, directing nucleophiles (e.g., amines) to the para position relative to the sulfonamide group. This is confirmed by Hammett σ values (σₚ-CF₃ = 0.88) .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy. For example, reactions with piperidine in acetonitrile show a second-order rate constant (k = 0.15 M⁻¹s⁻¹) at 25°C .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal transition state energies, showing CF₃ stabilizes intermediates via inductive effects .

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